molecular formula C24H16F6N4O2 B1241481 (Z)-Metaflumizone CAS No. 139970-56-2

(Z)-Metaflumizone

Cat. No. B1241481
CAS RN: 139970-56-2
M. Wt: 506.4 g/mol
InChI Key: MIFOMMKAVSCNKQ-HWIUFGAZSA-N
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Description

(Z)-Metaflumizone is a novel insecticide developed by Bayer CropScience. It is an active ingredient in the insecticide, Baythroid XL, used to control a wide range of insect pests, including aphids, mites, and fleas. The compound is a member of the pyrethroid family of insecticides, which have been used for decades in the control of a variety of insect pests. (Z)-Metaflumizone is a newer, more potent pyrethroid, and has been approved for use in the United States since 2014.

Scientific Research Applications

Insecticide for Lepidopterous Pests

Metaflumizone is a novel semicarbazone insecticide that functions as a sodium channel blocker. It has excellent insecticidal activity on most economically important lepidopterous pests . For example, it has been used in the laboratory to assess the resistance risk of Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae), a pest that feeds on the leaves of many crops .

Resistance Risk Assessment

Studies have been conducted to evaluate the resistance risk of pests to metaflumizone. For instance, Spodoptera exigua collected from a field population were successively challenged by metaflumizone to evaluate the risk of resistance evolution . This contributes to integrated resistance management of S. exigua .

Cross-Resistance Studies

Metaflumizone has been used in studies to understand cross-resistance among insecticides. The selection by metaflumizone did not increase the resistance to indoxacarb, chlorantraniliprole, spinosad, methomyl, or endosulfan, suggesting a lack of cross-resistance . However, metaflumizone challenge upheld the recession of resistance to emamectin benzoate, chlorfluazuron, and tebufenozide .

Biochemical Mechanisms

Research has been conducted to understand the biochemical mechanisms of metaflumizone resistance in pests. For example, in a study on Plutella xylostella, synergism tests with various inhibitors had no obvious effect on metaflumizone, suggesting that these detoxification enzymes may not be actively involved in metaflumizone resistance .

Stability of Resistance

The stability of resistance to metaflumizone has been studied in laboratory-selected resistant strains. For instance, metaflumizone resistance decreased significantly in a strain of Plutella xylostella after several generations without exposure to metaflumizone .

Use in Crop Protection

Metaflumizone has been evaluated for use as an insecticide on various crops. For instance, it has been used in the protection of potatoes, tomatoes, and peppers .

Mechanism of Action

Target of Action

Metaflumizone, a novel insecticide of the semicarbazone class, primarily targets the voltage-dependent sodium channels of the nervous system in insects . These channels are crucial for the propagation of action potentials in neurons, and their disruption leads to the paralysis of the insect .

Mode of Action

Metaflumizone acts by blocking sodium channels in target insects . It binds selectively to the slow-inactivated state of these channels, a characteristic of sodium channel blocker insecticides (SCBIs) . This interaction results in the disruption of sodium ion flow, leading to the inability of the neuron to propagate action potentials, ultimately causing flaccid paralysis .

Biochemical Pathways

The primary biochemical pathway affected by metaflumizone is the sodium-potassium pump mechanism, which is responsible for maintaining the resting potential of neurons . By blocking the sodium channels, metaflumizone disrupts the balance of sodium and potassium ions across the neuronal membrane, preventing the generation of action potentials .

Pharmacokinetics

The compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione .

Result of Action

The molecular and cellular effects of metaflumizone’s action result in the paralysis of the target insect . By blocking the sodium channels, metaflumizone prevents the propagation of action potentials in the neurons, leading to a loss of muscle control and eventual paralysis .

Action Environment

Metaflumizone has a low aqueous solubility and is non-volatile, indicating a low potential for leaching to groundwater . It is persistent in soil and in water-sediment systems . These properties suggest that environmental factors such as soil composition and moisture levels could influence the action, efficacy, and stability of metaflumizone .

properties

IUPAC Name

1-[(Z)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFOMMKAVSCNKQ-HWIUFGAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274051
Record name (Z)-Metaflumizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metaflumizone

CAS RN

139970-56-2, 139968-49-3
Record name Metaflumizone, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139970562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Metaflumizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAFLUMIZONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298TMI336S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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